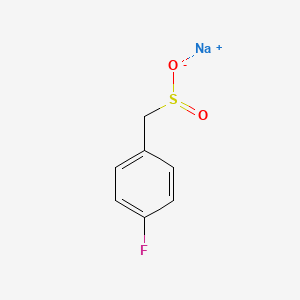

Sodium (4-fluorophenyl)methanesulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium (4-fluorophenyl)methanesulfinate is an organosulfur compound with the molecular formula C7H6FNaO2S and a molecular weight of 196.17 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium (4-fluorophenyl)methanesulfinate, typically involves the reaction of sulfonyl chlorides with sodium sulfite or sodium bisulfite under controlled conditions . For instance, the preparation of sodium methanesulfinate can be achieved by reacting methanesulfonyl chloride with sodium sulfite in an aqueous medium .

Industrial Production Methods: Industrial production methods for sodium sulfinates often involve large-scale reactions under optimized conditions to ensure high yield and purity. The process may include steps such as:

- Dissolving sodium sulfite in water.

- Adding the sulfonyl chloride dropwise while maintaining the reaction temperature.

- Stirring the reaction mixture until the reaction is complete.

- Filtering and purifying the product through recrystallization .

Chemical Reactions Analysis

Types of Reactions: Sodium (4-fluorophenyl)methanesulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Substituted sulfinates.

Scientific Research Applications

Sodium (4-fluorophenyl)methanesulfinate has a wide range of applications in scientific research:

Biology: It is employed in the study of enzyme mechanisms and protein modifications.

Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium (4-fluorophenyl)methanesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. This reactivity is due to the presence of the sulfinyl group, which can undergo nucleophilic attack or participate in redox reactions .

Comparison with Similar Compounds

- Sodium methanesulfinate (CH3NaO2S)

- Sodium benzenesulfinate (C6H5SO2Na)

- Sodium toluenesulfinate (C7H7SO2Na)

Comparison: Sodium (4-fluorophenyl)methanesulfinate is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its reactivity and stability. Compared to sodium methanesulfinate, it has a higher molecular weight and different electronic properties due to the aromatic ring and fluorine substituent .

Biological Activity

Sodium (4-fluorophenyl)methanesulfinate, with the molecular formula C7H6FNaO2S, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing various research findings and case studies to provide a comprehensive overview.

Structural Characteristics

The compound is characterized by a 4-fluorophenyl group attached to a methanesulfinate moiety. The presence of the fluorine atom enhances the compound's reactivity and solubility, which are critical factors for its biological interactions. Its structural formula can be summarized as follows:

- Chemical Structure :

Na+−O2S−C(F)(C6H5)

- Enzyme Interaction : Fluorinated phenyl compounds often interact with enzymes, potentially acting as inhibitors or modulators. This interaction is crucial for understanding how this compound might influence metabolic pathways.

- Receptor Binding : The electronic properties imparted by the fluorine atom can affect binding affinities at various receptors, including dopamine and serotonin transporters. Such interactions are vital for developing therapeutic agents targeting neurological disorders .

- Solubility and Bioavailability : The methanesulfinate group enhances solubility in aqueous environments, which may improve the bioavailability of the compound when administered.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C7H6FNaO2S | Contains a fluorine atom enhancing reactivity |

| Sodium Methanesulfonate | C1HNaO3S | Lacks aromatic character |

| Sodium (3-fluorophenyl)methanesulfinate | C7H6FNaO2S | Different position of fluorine affecting properties |

| Sodium (4-chlorophenyl)methanesulfinate | C7H6ClNaO2S | Chlorine substitution may alter biological activity |

This table illustrates how the introduction of different substituents affects the chemical behavior and potential biological activity of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights that may be applicable to this compound:

- Fluorinated Compounds in Cancer Therapy : Research on similar fluorinated compounds has indicated potential applications in cancer treatment. For instance, certain derivatives have shown efficacy against various cancer types, including leukemia and solid tumors, suggesting that this compound could also possess anticancer properties .

- Dopamine Transporter Inhibition : A study involving bis(4-fluorophenyl)methyl)sulfinyl compounds demonstrated their ability to inhibit dopamine transporters effectively. This suggests that this compound may also interact with neurotransmitter systems, potentially influencing behaviors associated with psychostimulant abuse .

Properties

Molecular Formula |

C7H6FNaO2S |

|---|---|

Molecular Weight |

196.18 g/mol |

IUPAC Name |

sodium;(4-fluorophenyl)methanesulfinate |

InChI |

InChI=1S/C7H7FO2S.Na/c8-7-3-1-6(2-4-7)5-11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1 |

InChI Key |

ORTQTTMZVYWLEU-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)[O-])F.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.